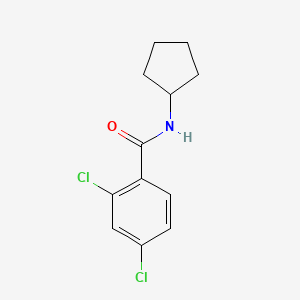

2,4-dichloro-N-cyclopentylbenzamide

Description

2,4-Dichloro-N-cyclopentylbenzamide is a benzamide derivative characterized by a benzoyl core substituted with chlorine atoms at the 2- and 4-positions and a cyclopentyl group attached via an amide linkage. Its molecular formula is $ \text{C}{12}\text{H}{13}\text{Cl}_2\text{NO} $, with a molecular weight of 258.14 g/mol and a CAS number of 301226-05-1 . The compound is typically synthesized through condensation reactions between 2,4-dichlorobenzoyl chloride and cyclopentylamine, followed by purification via chromatography or crystallization. Its structural rigidity, conferred by the cyclopentyl group and halogen substituents, influences its physicochemical properties, including solubility and crystallinity.

Properties

IUPAC Name |

2,4-dichloro-N-cyclopentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-8-5-6-10(11(14)7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWHHCWYVZBASG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-cyclopentylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with cyclopentylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-cyclopentylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions produce cyclopentylamines .

Scientific Research Applications

2,4-Dichloro-N-cyclopentylbenzamide is used in a variety of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on its potential therapeutic effects, including its use as a precursor for drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,4-dichloro-N-cyclopentylbenzamide with analogous benzamide derivatives:

Substituent Effects on Solubility and Stability

- Chlorine vs. Nitro Groups : Chlorine enhances hydrophobicity and thermal stability, whereas nitro groups increase solubility in polar solvents (e.g., DMSO) but reduce thermal stability due to oxidative degradation .

- Cycloalkyl vs. Aromatic Amines : Cyclopentyl-substituted benzamides exhibit lower water solubility compared to phenyl or diphenylethyl analogs but higher metabolic stability in biological systems .

Critical Notes

Synthesis Challenges : Steric hindrance from bulky substituents (e.g., diphenylethyl) complicates purification, necessitating advanced techniques like column chromatography .

Substituent Trade-offs : Balancing lipophilicity (via chlorine) and solubility (via nitro groups) is critical for optimizing pharmacokinetic properties.

Research Gaps: Limited data on the biological activity of this compound highlights the need for targeted studies.

Biological Activity

2,4-Dichloro-N-cyclopentylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound is characterized by a benzamide structure with dichloro substitutions at the 2 and 4 positions on the benzene ring, and a cyclopentyl group attached to the nitrogen atom of the amide. This configuration may influence its interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various receptors and enzymes similar to other benzamide derivatives. Benzamide compounds often exhibit biological activities through:

- Receptor Binding : Potentially interacting with neurotransmitter receptors.

- Enzyme Inhibition : Modulating the activity of specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : Affecting intracellular signaling cascades.

Biological Activity

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : Some derivatives in this class have shown promise in inhibiting cancer cell proliferation in vitro.

- Neurological Effects : Due to its structural similarity to psychotropic agents, it may influence neurological pathways.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzamide derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antimicrobial potential.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of human breast cancer cell lines (MCF-7). The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays. The IC50 value was found to be approximately 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.